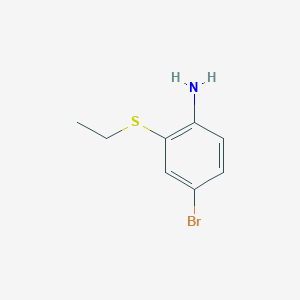

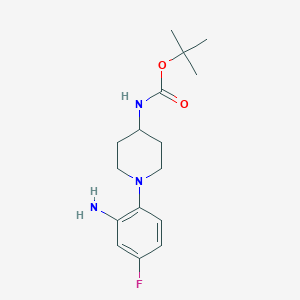

![molecular formula C11H7N3O2S B2478129 N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396677-94-3](/img/structure/B2478129.png)

N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the family of heterocyclic compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved through various synthetic pathways . One of the methods involves a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, which can be attributed to the various chemical reactions they undergo . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Structural Studies

N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide and its derivatives have been explored for various applications in chemical synthesis and molecular structure studies. For instance, studies on heterocyclic chemistry have led to the synthesis of N-benzyl-2H-azirine-2-carboxamides through photochemical or thermal isomerisation of 5-benzyl-aminoisoxazoles, with subsequent cleavage by dialkyl phosphite to afford benzamido-N-benzyl-acetamides via 5-benzylamino-oxazoles (Nishiwaki & Fujiyama, 1972). Such processes underscore the compound's role in the development of new synthetic routes and the study of chemical reactions.

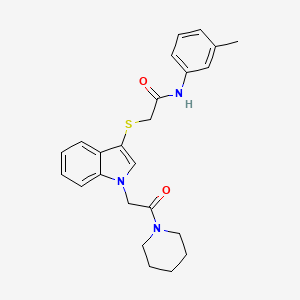

Antimicrobial and Antifungal Properties

Research has also delved into the antimicrobial and antifungal properties of compounds derived from this compound. For example, certain derivatives have been found to inhibit the growth of phytopathogenic fungi, showcasing differences in sensitivity across various fungi (Vicentini et al., 2007). Moreover, substituted 2-aminobenzothiazoles derivatives synthesized from the compound demonstrated antimicrobial activity, contributing valuable insights into the development of new antibacterial agents (Anuse et al., 2019).

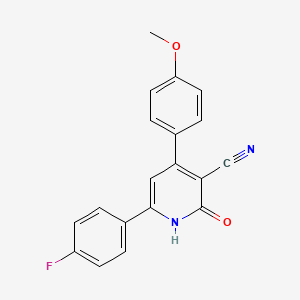

Inhibition of Carbonic Anhydrase

The exploration of this compound derivatives extends to the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. Studies on benzenesulfonamide-containing isoxazole compounds derived from the compound have shown excellent inhibitory activity against human carbonic anhydrase isoforms, highlighting their potential in developing treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Applications in Organic Electronics

Furthermore, this compound derivatives have found applications in the field of organic electronics. The synthesis of benzo[d][1,2,3]thiadiazole derivatives, for instance, has contributed to the development of high-performance semiconducting polymers for use in transistors, solar cells, and other optoelectronic devices (Berezin et al., 2012).

Anticancer Activity

In the realm of biomedical research, certain benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against cancer cell lines, with some showing promise as potential epidermal growth factor receptor (EGFR) inhibitors. This suggests potential applications in cancer therapy, particularly for tumors with high EGFR expression (Zhang et al., 2017).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information . The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents .

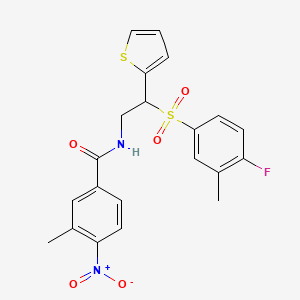

Mechanism of Action

Target of Action

The primary target of N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide is Mycobacterium tuberculosis (Mtb) . This compound has shown significant potency against Mtb, a bacterium that causes tuberculosis . It has also been found to have inhibitory activity against Cyclooxygenase-1 (COX-1) , an enzyme involved in the inflammatory response.

Mode of Action

The compound interacts with its targets, leading to their inhibition. In the case of Mtb, the compound’s interaction leads to the inhibition of the bacterium’s growth . For COX-1, the compound’s interaction results in the inhibition of the enzyme’s activity , reducing the production of prostaglandins and other compounds involved in inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth of Mtb and the inflammatory response mediated by COX-1 . By inhibiting Mtb, the compound disrupts the bacterium’s life cycle, preventing the progression of tuberculosis . By inhibiting COX-1, the compound disrupts the synthesis of prostaglandins, reducing inflammation .

Pharmacokinetics

The compound’s potency against mtb and cox-1 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of Mtb growth and the reduction of inflammation . This can lead to the alleviation of symptoms associated with tuberculosis and inflammatory conditions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature

properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(13-7-5-12-16-6-7)11-14-8-3-1-2-4-9(8)17-11/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBDUQBNVMVIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2478057.png)

![N~4~-(2-methoxybenzyl)-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)

![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)